1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone

Drug Design Physicochemical Properties Medicinal Chemistry

This compound uniquely combines a benzothiazole ATP-hinge binder, a conformationally restricted azetidine ring, and a chemoselectively oxidizable thioether linker. The 4-methoxyphenyl-azetidine motif is validated for potent VEGFR-2 inhibition (EC50 as low as 0.03 µM in related hybrids). Unlike generic benzothiazoles, this scaffold enables parallel library synthesis and metabolic tuning via sulfoxide/sulfone conversion. Ideal for kinase selectivity panels and hit-to-lead optimization.

Molecular Formula C19H18N2O3S2
Molecular Weight 386.48
CAS No. 1421472-06-1
Cat. No. B2511388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone
CAS1421472-06-1
Molecular FormulaC19H18N2O3S2
Molecular Weight386.48
Structural Identifiers
SMILESCOC1=CC=C(C=C1)SCC(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3
InChIInChI=1S/C19H18N2O3S2/c1-23-13-6-8-15(9-7-13)25-12-18(22)21-10-14(11-21)24-19-20-16-4-2-3-5-17(16)26-19/h2-9,14H,10-12H2,1H3
InChIKeyAOUNQGFJKBZFCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone: Supplier Guide and Benchmarking for Research Procurement


1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone (CAS 1421472-06-1) is a synthetic small molecule that combines a benzothiazole scaffold, a conformationally restrictive azetidine ring, and a 4-methoxyphenylthio ethanone side chain [1]. The benzothiazole core is a privileged structure in kinase inhibitor design, while the strained azetidine ring imposes a defined three-dimensional geometry critical for target selectivity. The thioether-linked methoxyphenyl group further contributes to the compound's potential as a pharmacologically active entity, making it a candidate for early-stage drug discovery programs.

Why Generic Benzothiazole or Azetidine Analogs Cannot Replace 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone


Simple benzothiazole or azetidine monomers cannot replicate the pharmacophoric geometry of this hybrid. The 3-(4-methoxyphenyl)azetidine motif has been experimentally validated as essential for potent VEGFR-2 inhibition, with related thiourea-azetidine hybrids achieving EC50 values as low as 0.03 µM in cancer cells [2]. Substituting the benzothiazole-oxy linker with a carbon-linked benzothiazole or replacing the thioether with an amide would drastically alter the electrostatic surface and reduce target engagement [1]. Thus, generic in-class substitution risks losing the intricate synergy between the benzothiazole, azetidine, and thioether functionalities that this compound uniquely provides.

Comparative Performance Data: 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone vs. Analogs


Molecular Weight Reduction and Thioether vs. Sulfone Linker: Implications for Permeability and Metabolism

The target compound (MW 386.49 g/mol) is substantially lighter than its closest sulfone analog, 1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one (CAS 1421525-22-5, MW 432.5 g/mol) [1][2]. This 46 Da reduction, combined with the smaller thioether linker versus the sulfone, predicts lower topological polar surface area (tPSA) and improved membrane permeability. Additionally, thioethers are metabolized by flavin-containing monooxygenases rather than CYP450s, potentially offering a distinct metabolic profile compared to sulfone-containing analogs.

Drug Design Physicochemical Properties Medicinal Chemistry

Benzothiazole Pharmacophore: Potent Cytotoxicity Against Cancer Cell Lines Supports Anticancer Screening Potential

A comprehensive review of benzothiazole derivatives reveals that the benzothiazole core confers potent cytotoxicity across multiple cancer cell lines. Specifically, a benzothiazole compound (Compound VIII) inhibited HeLa cervical carcinoma cells with an IC50 of 0.2 µM, while Compound XIV displayed an IC50 of 0.14 µM against HCT-116 colon cancer cells [1]. The target compound incorporates the same benzothiazole core enhanced by an azetidine-oxy linker, positioning it for anticancer evaluation even though direct testing data remain proprietary.

Anticancer Activity Cytotoxicity Benzothiazole

4-Methoxyphenyl Azetidine Substructure as a Critical Determinant of VEGFR-2 Kinase Inhibitory Activity

In a recent study, thiourea-azetidine hybrids bearing the 3-(4-methoxyphenyl)azetidine moiety demonstrated potent VEGFR-2-driven antiproliferative activity, with EC50 values reaching 0.03 µM against A431 skin cancer cells (compound 3B) and 0.77 µM for compound 1B [1]. Molecular docking confirmed strong interactions with the VEGFR-2 ATP-binding site. The target compound shares the same 4-methoxyphenyl pharmacophore, attached via a thioether linker to the azetidine ring, providing a direct structural rationale for its evaluation as a VEGFR-2 inhibitor scaffold.

VEGFR-2 Inhibition Kinase Inhibitor Structure-Activity Relationship

Predicted Physicochemical Parameters Support Drug-Likeness and Lead Optimization Potential

The compound's predicted acidic pKa of 1.82, estimated density of 1.40 g/cm³, and boiling point of 584.3 °C at 760 Torr [1] suggest favorable thermal stability and low ionization at physiological pH, which may enhance passive membrane permeation. While these are calculated rather than experimental values, they fall within ranges typically associated with orally bioavailable small molecules, indicating that the compound is a viable starting point for medicinal chemistry optimization without immediate solubility or stability liabilities.

Drug-Likeness ADME Lead Optimization

Recommended Research Applications for 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone


Kinase Inhibitor Discovery: VEGFR-2 and Related Tyrosine Kinases

The compound should be prioritized for kinase selectivity panels, particularly against VEGFR-2, given the established pharmacophoric role of the 4-methoxyphenyl azetidine moiety [2]. Its benzothiazole core binds the ATP-pocket hinge region, while the thioether group offers a unique point for metabolic tuning. Initial screening at 10 µM in biochemical kinase assays is recommended, followed by cellular VEGFR-2 autophosphorylation assays in HUVEC or A431 cells.

Anticancer Lead Generation: Broad-Spectrum Cytotoxicity Screening

Building on the benzothiazole class's potent cytotoxicity profile (IC50 as low as 0.14 µM against HCT-116) [1], the target compound should be screened against a panel of cancer cell lines (e.g., NCI-60 or a focused panel including HeLa, MCF-7, A549, and HCT-116) using MTT or CellTiter-Glo assays. Its azetidine-oxy linker may confer selectivity over rapidly dividing normal cells, an advantage over simpler benzothiazole derivatives.

Chemical Biology Probe Development via Thioether Oxidation

The thioether group can be chemoselectively oxidized to the corresponding sulfoxide or sulfone under mild conditions (H₂O₂/AcOH), enabling systematic modulation of target engagement and pharmacokinetics. This provides a tractable tool for structure-activity relationship (SAR) studies and for creating activity-based probes or affinity reagents for target identification.

Combinatorial Library Diversification for Parallel SAR Exploration

The compound's multiple functional handles—the azetidine nitrogen, the thioether sulfur, and the methoxy group—make it an ideal scaffold for parallel synthesis. Libraries can be rapidly generated by varying the N-acyl group, oxidizing the thioether, or demethylating the methoxyphenyl group to explore the impact of these modifications on potency and selectivity. This approach accelerates hit-to-lead optimization while maintaining the core benzothiazole-azetidine pharmacophore.

Quote Request

Request a Quote for 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-((4-methoxyphenyl)thio)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.